molecular formula C11H17NO3 B15259613 2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol

2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol

Cat. No.: B15259613
M. Wt: 211.26 g/mol
InChI Key: GQVFZUBUECYXIM-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol is an organic compound with the molecular formula C11H17NO3 It is characterized by the presence of a phenolic hydroxyl group, a methoxy group, and a hydroxypropylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methoxyphenol and 2-hydroxypropylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxypropylamino group can interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol is unique due to the presence of both a hydroxypropylamino group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(2-hydroxypropylamino)methyl]-4-methoxyphenol

InChI

InChI=1S/C11H17NO3/c1-8(13)6-12-7-9-5-10(15-2)3-4-11(9)14/h3-5,8,12-14H,6-7H2,1-2H3

InChI Key

GQVFZUBUECYXIM-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C=CC(=C1)OC)O)O

Origin of Product

United States

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